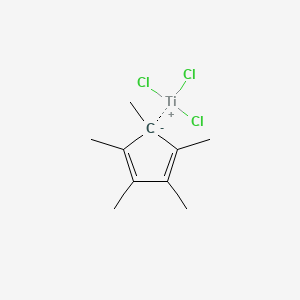
Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): pentamethylcyclopentadienyltitanium trichloride , is an organotitanium compound with the formula C10H15Cl3Ti . This compound is characterized by its red crystalline appearance and is primarily used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the reaction of pentamethylcyclopentadienyl sodium with titanium tetrachloride . The reaction is typically carried out in an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Trichloro)(pentamethylcyclopentadienyl)titanium(IV) can undergo oxidation reactions, often forming titanium dioxide as a major product.
Reduction: This compound can be reduced to lower oxidation states of titanium, although such reactions are less common.
Substitution: It readily undergoes substitution reactions, where the chlorine atoms can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used to replace the chlorine atoms
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation states of titanium.
Substitution: Compounds with different ligands replacing the chlorine atoms
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst in transesterification reactions and styrene polymerization
Organometallic Chemistry: Plays a significant role in the synthesis of various organometallic compounds
Biology and Medicine:
Biomedical Research:
Industry:
Polymerization: Widely used in the polymer industry for the polymerization of olefins
Ceramics and Electronics: Utilized in the production of advanced ceramics and electronic components.
Wirkmechanismus
The mechanism by which Trichloro(pentamethylcyclopentadienyl)titanium(IV) exerts its catalytic effects involves the activation of substrates through coordination to the titanium center. This coordination facilitates various chemical transformations, such as polymerization and transesterification .
Vergleich Mit ähnlichen Verbindungen
Cyclopentadienyltitanium trichloride (CpTiCl3): Similar in structure but lacks the methyl groups on the cyclopentadienyl ring.
Bis(cyclopentadienyl)titanium dichloride (Cp2TiCl2): Contains two cyclopentadienyl rings instead of one.
Uniqueness:
(Trichloro)(pentamethylcyclopentadienyl)titanium(IV): is unique due to the presence of five methyl groups on the cyclopentadienyl ring, which enhances its stability and reactivity compared to its non-methylated counterparts.
Eigenschaften
Molekularformel |
C10H15Cl3Ti |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
YUKSKFSLOUJYSV-UHFFFAOYSA-K |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti+](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















